molecular formula C13H9ClN2O2 B326340 N-(2-chlorobenzylidene)-2-nitroaniline

N-(2-chlorobenzylidene)-2-nitroaniline

Cat. No.: B326340
M. Wt: 260.67 g/mol
InChI Key: AYDNYRLDWZODCS-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzylidene)-2-nitroaniline is a Schiff base compound synthesized via the condensation of 2-nitroaniline with 2-chlorobenzaldehyde. The benzylidene group introduces a planar, conjugated structure, enhancing electronic delocalization and influencing intermolecular interactions.

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2-nitrophenyl)methanimine

InChI

InChI=1S/C13H9ClN2O2/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16(17)18/h1-9H

InChI Key

AYDNYRLDWZODCS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between N-(2-chlorobenzylidene)-2-nitroaniline and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Structural Features Reference
This compound Schiff base (C=N linkage) -NO₂ (2-position), -Cl (benzylidene) Conjugated planar system; E/Z isomerism
N-(4-Chlorophenyl)-2-nitroaniline Amine-aniline backbone -NO₂ (2-position), -Cl (4-position) Non-conjugated; para-chloro substitution
N-(2-Nitrophenyl)-4-bromobenzamide Amide linkage -NO₂ (2-position), -Br (4-position) Hydrogen-bonding capacity (amide C=O/N-H)
N-(2-Nitrophenyl)thiophene-2-carboxamide Amide + heterocycle -NO₂ (2-position), thiophene ring Enhanced π-stacking due to thiophene moiety
N-(Chlorophenyl)-2-nitroaniline isomers Amine-aniline backbone -NO₂ (2-position), -Cl (2,3,4-positions) Positional isomerism affects dipole moments

Key Observations :

  • Substitution patterns (e.g., ortho vs. para chloro groups) significantly alter electronic properties. For instance, para-chloro substitution in N-(4-chlorophenyl)-2-nitroaniline reduces steric hindrance compared to the ortho-chloro benzylidene derivative .
Physicochemical Properties
Property This compound N-(4-Chlorophenyl)-2-nitroaniline N-(2-Nitrophenyl)-4-bromobenzamide
Molecular Weight (g/mol) ~263.67 (calculated) 248.67 321.13
Melting Point (°C) Not reported 145–148 160–162
Solubility Likely low in polar solvents Low in water, soluble in DMSO Moderate in DMF
Stability Air-stable (Schiff base hydrolysis risk) Stable under ambient conditions Stable; hygroscopic

Sources :

Key Observations :

  • The Schiff base’s melting point is unreported but expected to be lower than amide derivatives due to reduced hydrogen-bonding capacity.
  • N-(4-Chlorophenyl)-2-nitroaniline exhibits higher thermal stability (melting point ~145–148°C) compared to bromobenzamide derivatives (~160°C), likely due to weaker intermolecular forces .

Preparation Methods

Reaction Conditions

  • Solvent : Ethanol (95%)

  • Catalyst : Glacial acetic acid (1–5 mol%)

  • Temperature : 70–80°C

  • Time : 4–6 hours

  • Yield : 75–85%

Mechanism :

  • Protonation of the aldehyde carbonyl group by acetic acid.

  • Nucleophilic attack by the amine group of 2-nitroaniline.

  • Dehydration to form the imine bond (C=N).

Purification :

  • Crude product recrystallized from ethanol/water (1:2).

  • Melting point: 148–150°C.

Solvent-Free and Green Synthesis Approaches

To minimize environmental impact, solvent-free methods have been developed:

Method A: Mechanochemical Grinding

  • Reactants : 2-Chlorobenzaldehyde + 2-nitroaniline (1:1 molar ratio).

  • Catalyst : None.

  • Grinding Time : 15–30 minutes.

  • Yield : 80–88%.

Method B: Aqueous-Mediated Synthesis

  • Solvent : Water.

  • Catalyst : Piperidine (0.1 mol%).

  • Temperature : 60°C.

  • Time : 2 hours.

  • Yield : 78%.

Advantages :

  • Reduced waste generation.

  • Energy efficiency (lower temperatures).

Catalytic and Microwave-Assisted Techniques

Microwave-Assisted Synthesis

  • Conditions :

    • Power: 300 W.

    • Time: 5–10 minutes.

    • Catalyst: Cashew shell extract (2 wt%).

    • Yield: 92–95%.

Selenium-Catalyzed Reductive Condensation

  • Reactants : 2-Nitroaniline + 2-chlorobenzaldehyde + CO (1 atm).

  • Catalyst : Selenium nanoparticles (0.5 mol%).

  • Temperature : 80°C.

  • Time : 1 hour.

  • Yield : 89%.

Industrial-Scale Production Considerations

Process Optimization

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Catalyst RecoveryNot feasible90–95% reuse
Solvent Consumption500 mL/mol50 mL/mol
Annual Output10 kg10,000 kg

Key Challenges :

  • Handling nitro compounds (explosion risks).

  • Waste management of chlorinated byproducts.

Analytical Characterization and Quality Control

Spectral Data

TechniqueKey Signals
FT-IR (cm⁻¹) ν(C=N): 1610–1625, ν(NO₂): 1520–1530
¹H NMR (CDCl₃, ppm) 8.5 (s, 1H, CH=N), 7.2–8.1 (m, 7H, Ar-H)
¹³C NMR (CDCl₃, ppm) 160.2 (CH=N), 148.5 (NO₂)

Purity Standards :

  • HPLC: ≥98% (C18 column, acetonitrile/water 70:30).

  • Residual solvents: <50 ppm (ICH guidelines).

Comparative Analysis of Synthesis Methods

MethodYield (%)TimeCost (USD/kg)Environmental Impact
Conventional Reflux804–6 hours120High (solvent waste)
Solvent-Free Grinding8530 minutes90Low
Microwave-Assisted9310 minutes110Moderate
Industrial Continuous882 hours75Controlled

Trade-offs :

  • Microwave methods offer high yields but require specialized equipment.

  • Industrial processes prioritize cost-efficiency over reaction speed .

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